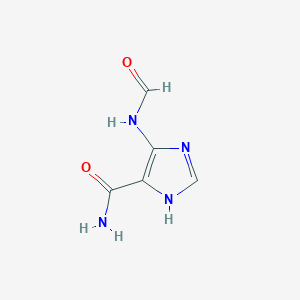

Imidazole-4-carboxamide, 5-formamido-

Description

Significance within De Novo Purine (B94841) Biosynthesis

The significance of FAICAR lies in its unique position as the immediate precursor to inosine (B1671953) monophosphate (IMP), the compound from which all other purine nucleotides, such as adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), are derived. nih.govwikipedia.org The de novo purine synthesis pathway is a highly conserved, ten-step enzymatic process that constructs the purine ring system. nih.govnih.gov FAICAR is the product of the ninth reaction and the substrate for the tenth and final reaction. nih.gov

The conversion of FAICAR to IMP marks the completion of the purine ring structure. nih.gov This final ring-closure step is a cyclization reaction that results in the formation of the bicyclic purine core. reactome.org The two enzymatic activities that produce and consume FAICAR are both catalyzed by a single bifunctional protein known as 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC). nih.govnih.govnih.gov This dual-function enzyme first catalyzes the formation of FAICAR and then immediately uses it as a substrate for the final step, a mechanism that has significant implications for metabolic efficiency.

Role as a Key Metabolic Intermediate

As a key metabolic intermediate, FAICAR is central to the two final steps of de novo purine synthesis. nih.gov These reactions are:

Formation of FAICAR : The precursor molecule, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), undergoes a formylation reaction. wikipedia.org A formyl group is transferred from the cofactor 10-formyltetrahydrofolate (10-fTHF) to the 5-amino group of AICAR. wikipedia.orgnih.gov This reaction is catalyzed by the AICAR formyltransferase (AICAR-FT) activity of the ATIC enzyme and yields FAICAR and tetrahydrofolate (THF). nih.govresearchgate.net

Conversion to IMP : The newly synthesized FAICAR is then acted upon by the second enzymatic activity of ATIC, IMP cyclohydrolase (IMPCH). researchgate.net This enzyme catalyzes an intramolecular cyclization, where the formyl group added in the previous step closes the second ring of the purine structure, releasing a molecule of water in the process. nih.govreactome.org The product is inosine monophosphate (IMP). reactome.org

Kinetic studies have revealed that the initial formylation reaction to produce FAICAR is energetically unfavorable, with the equilibrium favoring the reactants (AICAR and 10-fTHF). researchgate.net However, the subsequent cyclization of FAICAR to IMP is a highly favorable and rapid reaction. researchgate.net By physically coupling these two reactions on a single bifunctional enzyme, the pathway ensures that the newly formed FAICAR is efficiently channeled into the next step without accumulating. nih.govresearchgate.net This channeling mechanism effectively pulls the unfavorable first reaction forward, ensuring a smooth and continuous flux through the final stages of purine synthesis. researchgate.net

Historical Context of its Discovery in Metabolic Pathways

The discovery of FAICAR is intrinsically linked to the broader elucidation of the de novo purine biosynthesis pathway, a major achievement of mid-20th-century biochemistry. The foundational work was carried out by researchers such as John M. Buchanan and G. Robert Greenberg, who meticulously traced the origins of each atom in the purine ring back to simple precursors like glycine, aspartate, glutamine, and formate (B1220265).

A key experimental strategy involved the use of isotopically labeled compounds to follow their metabolic fate in biological systems. For instance, a 1950 study published in Science described the use of Carbon-14 labeled 4-amino-5-imidazolecarboxamide (the non-ribotide form of AICAR's core structure) to demonstrate its incorporation into purines, confirming its role as a precursor. nih.gov As scientists pieced together the sequence of reactions, they identified the various intermediates involved in the pathway. The identification of AICAR as a late-stage intermediate and IMP as the final product necessitated the existence of a connecting molecule. Through careful experimentation and isolation of intermediates, FAICAR was identified as the missing link, the substrate that undergoes the final ring closure to form IMP. The subsequent characterization of the bifunctional enzyme ATIC further solidified the understanding of this critical metabolic juncture. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-formamido-1H-imidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4(11)3-5(9-2-10)8-1-7-3/h1-2H,(H2,6,11)(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSKNVOAUSXSOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4919-05-5 | |

| Record name | 5-(Formylamino)-1H-imidazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4919-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biosynthetic Pathways and Enzymatic Transformations of 5 Formamidoimidazole 4 Carboxamide

Precursors and Formation in the Purine (B94841) Pathway

The synthesis of FAICAR occurs in the penultimate step of the de novo purine biosynthesis pathway, which constructs the purine ring from simpler metabolic precursors. nih.gov

5-Formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) is directly synthesized from its precursor, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). wikipedia.orgresearchgate.net This conversion involves the addition of a formyl group to the 5-amino group of the imidazole (B134444) ring of AICAR. nih.gov This reaction is a critical juncture in the pathway, leading to the completion of the purine ring structure in the subsequent step. nih.govresearchgate.net While the reaction can proceed in reverse, the rapid consumption of FAICAR in the next step of the pathway helps to drive the forward conversion from AICAR. researchgate.netdrugbank.comresearchgate.net

The formyl group required for the conversion of AICAR to FAICAR is provided by a folate coenzyme, specifically 10-formyltetrahydrofolate (10-fTHF). wikipedia.orgresearchgate.netwikipedia.org Tetrahydrofolate (THF) and its derivatives are essential carriers of one-carbon units in various metabolic pathways, including the synthesis of purines. vaia.comvaia.comlumenlearning.com In this specific reaction, 10-fTHF serves as the direct donor of the aldehyde group that is transferred to AICAR, releasing tetrahydrofolate (THF) in the process. nih.govwikipedia.org This folate-dependent step is one of two such reactions in the de novo purine synthesis pathway, highlighting the critical role of folate metabolism in nucleotide production. researchgate.netvaia.com

Enzymology of 5-Formamidoimidazole-4-carboxamide Metabolism

The metabolic conversion involving FAICAR is catalyzed by a specific, bifunctional enzyme that ensures efficiency in the final stages of purine synthesis.

The enzyme responsible for synthesizing FAICAR from AICAR and 10-fTHF is known as AICAR transformylase (AICAR Tfase). wikipedia.orgnih.gov In humans and other eukaryotes, this enzymatic activity resides in the C-terminal domain of a bifunctional protein called 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase, commonly abbreviated as ATIC. drugbank.comnih.govnih.gov This protein also catalyzes the subsequent and final step in the pathway: the cyclization of FAICAR into inosine (B1671953) monophosphate (IMP). nih.govnih.gov The AICAR transformylase active sites are formed at the interface where two identical ATIC protein molecules join to form a homodimer, a structural feature essential for its catalytic function. nih.gov

AICAR transformylase exhibits a high degree of specificity for its substrates. Studies on analogues of AICAR have shown that most are not substrates for the enzyme but may act as competitive inhibitors. researchgate.net One notable exception is 5-aminoimidazole-4-thiocarboxamide ribonucleotide, which can act as a substrate. researchgate.net

Kinetic parameters can vary between species. For instance, the ATIC enzyme from the fungus Cryptococcus neoformans has a significantly higher Michaelis constant (K_m) for AICAR compared to the human enzyme, indicating a lower affinity for the substrate. nih.gov

Table 1: Kinetic Parameters of AICAR Transformylase (ATIC) Activity

| Species | Substrate | K_m (μM) | k_cat (s⁻¹) | V_max (U/mg) | Source(s) |

| Homo sapiens (Human) | AICAR | 16.8 ± 1.5 | 2.9 ± 0.4 | 1.7 ± 0.6 | nih.govdrugbank.com |

| Cryptococcus neoformans | AICAR | 130 ± 10 | 7.5 ± 0.1 | 6.7 ± 0.1 | nih.gov |

Table 2: Inhibition of Human AICAR Transformylase (ATIC)

| Inhibitor | Type of Inhibition | K_i (μM) | Source(s) |

| 5-Formamidoimidazole-4-carboxamide Ribonucleotide (FAICAR) | Product Inhibitor | 0.4 ± 0.1 | researchgate.net |

| 5-Amino-4-nitroimidazole Ribonucleotide | Competitive Inhibitor | 0.7 ± 0.5 | researchgate.net |

IMP Cyclohydrolase Activity in Conversion of FAICAR to Inosine Monophosphate (IMP)

The final step in the de novo purine biosynthesis pathway is the conversion of 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) into inosine monophosphate (IMP). This crucial ring-closure reaction is catalyzed by the enzyme IMP cyclohydrolase (EC 3.5.4.10). researchgate.net The reaction involves the elimination of a water molecule from FAICAR to complete the formation of the purine ring of IMP. nih.gov In humans and many other organisms, this catalytic activity is housed within a larger, bifunctional enzyme known as 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC). reactome.orgmedchemexpress.com The IMP cyclohydrolase domain of ATIC specifically carries out this transformation, marking the culmination of a ten-step pathway to produce the first fully formed purine nucleotide. nih.govnih.gov

The kinetic parameters of IMP cyclohydrolase activity can vary between species. For instance, in the fungal pathogen Cryptococcus neoformans, the enzyme exhibits Michaelis-Menten kinetics with an apparent Michaelis constant (Km) for FAICAR of 30 ± 1 μM and a maximum velocity (Vmax) of 8.6 ± 0.1 U/mg. nih.gov

Cyclization Mechanism

The cyclization of FAICAR into IMP is a sophisticated process that relies on the precise architecture of the IMP cyclohydrolase active site. nih.gov Structural analyses of human and avian ATIC enzymes have provided significant insights into this mechanism. acs.org The primary function of the active site is to bind FAICAR and induce a conformational change, forcing the substrate into a less energetically favorable but more reactive state. nih.govacs.org

Key interactions within the active site facilitate this transformation:

Substrate Reorientation: Backbone amides of specific amino acid residues (such as Arg64 and Lys66 in human ATIC) and side chain interactions (like Thr67) reorient the 4-carboxamide group of FAICAR. This moves it from its preferred conformation to one that promotes intramolecular cyclization. nih.govacs.org

Oxyanion Hole Formation: Other backbone amides, for example from Ile126 and Gly127, create an "oxyanion hole." This feature helps to correctly position the formyl group for nucleophilic attack by the nitrogen of the 4-carboxamide and stabilizes the resulting anionic intermediate. acs.org

Catalysis and Specificity: A number of other residues, including Lys66, Tyr104, and Asp125, contribute to substrate specificity and are thought to enhance the catalytic rate through acid-base catalysis. acs.org

This orchestrated series of interactions ensures the efficient and specific conversion of the linear FAICAR intermediate into the bicyclic purine ring of IMP.

Bifunctional Nature of ATIC Enzyme

In all organisms studied to date, the enzyme responsible for the final two steps of de novo purine synthesis, ATIC, is bifunctional. nih.gov This means a single protein possesses two distinct catalytic domains that perform sequential reactions. researchgate.net

AICAR Formyltransferase (AICARFT) Domain: This domain catalyzes the penultimate step, transferring a formyl group from a donor molecule (like 10-formyltetrahydrofolate) to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to produce FAICAR. medchemexpress.comresearchgate.net

IMP Cyclohydrolase (IMPCH) Domain: This domain then takes the FAICAR produced by the first domain and catalyzes its cyclization into IMP, as described previously. nih.govmedchemexpress.com

In the human ATIC enzyme, which exists as a homodimer, each monomer is composed of 592 residues. The N-terminal region (residues 1-198) forms the IMPCH domain, while the C-terminal region (residues 199-592) constitutes the AICARFT domain. researchgate.net The active sites of these two domains are separated by a significant distance (approximately 50 Å) and are not connected by any intramolecular channel, suggesting that the FAICAR intermediate is released into the solvent before binding to the second active site. researchgate.net This apparent lack of substrate channeling has led to questions about the evolutionary advantage of this conserved bifunctional arrangement. nih.gov

| Feature of ATIC Enzyme | Description |

| Catalytic Activities | 1. AICAR formyltransferase2. IMP cyclohydrolase |

| Substrate (Step 1) | 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) |

| Intermediate | 5-formamidoimidazole-4-carboxamide (FAICAR) |

| Final Product | Inosine Monophosphate (IMP) |

| Structure | Homodimer, with each monomer containing two distinct catalytic domains. researchgate.net |

Regulation of 5-Formamidoimidazole-4-carboxamide Levels within Metabolic Networks

The concentration of FAICAR, like other metabolic intermediates, is tightly regulated to meet the cell's demand for purines while avoiding unnecessary expenditure of energy and resources. This regulation occurs primarily through the control of the enzymes that produce and consume it, namely the two activities of the ATIC enzyme. The levels of FAICAR are intrinsically linked to the flux through the entire de novo purine synthesis pathway.

Feedback Mechanisms and Metabolic Interconnections

The de novo purine synthesis pathway is subject to complex feedback regulation to ensure that the production of nucleotides like IMP, ATP, and GTP is matched to cellular needs. nih.gov While FAICAR itself is not typically a primary regulatory molecule, its precursor, AICAR, has significant metabolic roles. AICAR can accumulate under conditions of lower ATIC activity and is a known allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govnih.gov

The interconnection is clear:

Enzyme Expression and Activity: The expression and activity of ATIC are regulated by cellular signaling pathways. For instance, insulin (B600854) signaling can up-regulate ATIC. nih.gov A decrease in ATIC activity can lead to the buildup of its substrate, AICAR. nih.gov

Metabolic Sensing: The accumulation of AICAR can activate AMPK, signaling a state of low cellular energy. nih.govnih.gov This creates a feedback loop where the purine synthesis pathway can influence broader energy metabolism.

Pathway Coordination: The entire purine biosynthesis pathway is coordinated with other major metabolic routes, such as central carbon metabolism and amino acid synthesis, to ensure balanced growth. nih.gov This coordination involves both rapid, allosteric regulation of enzymes and slower, transcriptional control of the genes that encode them. nih.gov

Comparative Biochemistry of 5-Formamidoimidazole-4-carboxamide Biosynthesis

Occurrence and Pathways in Prokaryotic Systems (e.g., Methanobacterium thermoautotrophicum)

The biosynthesis of purines in archaea shows notable variations. In the methanogen Methanobacterium thermoautotrophicum, a high intracellular concentration of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP, another name for AICAR) was detected. nih.govnih.gov Research indicates that the pathway to its formation in this organism shares the first three steps with histidine biosynthesis. nih.govnih.gov

A key distinction in many archaea is the nature of the IMP cyclohydrolase. Instead of the typical PurH enzyme found in bacteria and eukaryotes, some archaea possess a phylogenetically unrelated enzyme called PurO. nih.govnih.gov The PurO enzyme catalyzes the same reaction—the conversion of FAICAR to IMP—but has no structural or sequence similarity to the PurH-type cyclohydrolase. nih.gov For example, the PurO from Thermococcus kodakarensis has a Km for FAICAR of 1.56 ± 0.39 μM. nih.gov

Furthermore, some archaea, like Archaeoglobus fulgidus, possess a PurH-type cyclohydrolase (PurH2) that is not fused to an AICAR formyltransferase domain, existing as a monofunctional enzyme. nih.gov The formylation of AICAR to FAICAR in some archaea is also catalyzed by a different enzyme, PurP, which uses formate (B1220265) directly, unlike the folate-dependent reaction in eukaryotes. nih.govresearchgate.net

| Organism/Group | AICAR Formyltransferase | IMP Cyclohydrolase | Enzyme Structure |

| Eukaryotes/Most Bacteria | PurH1 domain | PurH2 domain | Bifunctional (ATIC/PurH) nih.govnih.gov |

| Methanobacterium | PurP (formate-dependent) nih.govresearchgate.net | PurO nih.gov | Separate, monofunctional enzymes |

| Archaeoglobus fulgidus | Not specified in refs | PurH2 (unfused) nih.gov | Monofunctional IMP cyclohydrolase |

| Thermococcus kodakarensis | Not specified in refs | PurO nih.gov | Monofunctional IMP cyclohydrolase |

Analogous Processes in Eukaryotic Organisms (e.g., Yeast, Human)

In both yeast (Saccharomyces cerevisiae) and humans, the biosynthesis of FAICAR occurs from its precursor, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR). This transformation is catalyzed by the enzyme AICAR formyltransferase, which utilizes 10-formyltetrahydrofolate as a formyl donor. nih.gov Following its synthesis, FAICAR is then converted to inosine monophosphate (IMP) by IMP cyclohydrolase, marking the final step in the formation of the first purine nucleotide. While the core chemical reaction is conserved, the enzymatic machinery in yeast and humans exhibits notable differences.

In humans, these last two steps of purine biosynthesis are carried out by a single bifunctional enzyme known as 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC). biorxiv.orgtue.nl The ATIC enzyme is a homodimer, with each monomer containing two distinct catalytic domains: a C-terminal AICAR transformylase domain and an N-terminal IMP cyclohydrolase domain. nih.gov The transformylase activity of human ATIC is dependent on the dimeric state of the protein, whereas the cyclohydrolase activity can proceed in a monomeric form, although it shows a preference for the dimer. nih.govnih.gov Kinetic studies of human ATIC have revealed a rate-limiting step associated with the release of tetrahydrofolate from the formyltransferase active site. researchgate.net

In contrast, the budding yeast Saccharomyces cerevisiae possesses two isozymes that catalyze these reactions, encoded by the paralogous genes ADE16 and ADE17. nih.gov These genes arose from a whole-genome duplication event. Both Ade16p and Ade17p are bifunctional proteins, containing both AICAR transformylase and IMP cyclohydrolase activities, and they exist as homodimers. nih.gov These isozymes are located in the cytosol. nih.gov While either gene alone is sufficient for cell viability in the absence of adenine (B156593), a double knockout of ade16 and ade17 results in adenine and histidine auxotrophy. nih.gov

The expression of the two yeast isozymes is regulated differently. The expression of ADE17 is repressed by the presence of adenine in the growth medium, whereas ADE16 expression is not significantly affected by adenine levels. nih.gov Furthermore, the abundance of Ade16p is higher when cells are grown on non-fermentable carbon sources, suggesting a specialized role for this isozyme in respiration or sporulation. nih.gov

The table below summarizes the key enzymes involved in FAICAR biosynthesis in yeast and humans.

| Organism | Gene(s) | Protein(s) | Key Characteristics |

| Saccharomyces cerevisiae | ADE16, ADE17 | Ade16p, Ade17p | Two bifunctional isozymes (paralogs). Both are homodimers located in the cytosol. ADE17 expression is repressed by adenine. Ade16p is more abundant during growth on non-fermentable carbon sources. nih.gov |

| Homo sapiens | ATIC | ATIC | A single bifunctional enzyme. It is a homodimer with an N-terminal IMP cyclohydrolase domain and a C-terminal AICAR transformylase domain. Dimerization is required for transformylase activity. biorxiv.orgnih.govnih.govnih.gov |

For a more detailed comparison, the following table presents available kinetic data for the AICAR transformylase activity from different eukaryotic sources. While specific kinetic parameters for the individual yeast isozymes are detailed in specialized literature, a comparative overview highlights the general efficiency of this enzymatic step.

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Human (ATIC) | AICAR | 130 ± 10 | 7.5 ± 0.1 | 5.8 x 10⁴ |

| Cryptococcus neoformans (ATIC) | AICAR | 130 ± 10 | 7.5 ± 0.1 | 5.8 x 10⁴ |

Data for human and C. neoformans ATIC from reference nih.gov.

Evolutionary Convergence in Imidazole Moiety Biosynthesis

The biosynthesis of the imidazole ring is a fundamental process in the creation of key biomolecules, most notably purines and the amino acid histidine. Interestingly, while these two pathways are interconnected through the intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR), the enzymes responsible for the synthesis of their respective imidazole moieties are non-homologous and represent a case of evolutionary convergence.

In the de novo purine biosynthesis pathway, the imidazole ring is constructed step-by-step on a ribose-phosphate scaffold. Conversely, the biosynthesis of histidine begins with ATP and phosphoribosyl pyrophosphate (PRPP), and through a series of enzymatic reactions, also produces AICAR. However, the imidazole ring of the ATP molecule used in the initial step of histidine synthesis is not incorporated into the final histidine product. Instead, a new imidazole ring is synthesized independently for histidine.

This independent evolution of two distinct enzymatic systems for synthesizing the same chemical moiety is thought to be a consequence of the different functional roles of purines and histidine. The imidazole ring in histidine is a crucial catalytic moiety in many enzymes, capable of acting as both an acid and a base. In contrast, the imidazole ring in purines is part of a larger, stable aromatic system and is attached to a ribose sugar via a β-glycosidic bond, which prevents it from having the same catalytic versatility.

The existence of these separate, non-homologous enzymes for imidazole synthesis, such as HisF in histidine biosynthesis and PurM in purine biosynthesis in bacteria, highlights a functional molecular convergence. It is hypothesized that the purine biosynthesis pathway predates the histidine biosynthesis pathway in evolutionary history, given the central role of purines in an RNA-based early life ("RNA world"). The connection between the two pathways via AICAR may have evolved later as a metabolic salvage mechanism.

Analytical Techniques for Research on 5 Formamidoimidazole 4 Carboxamide

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the chemical analysis of 5-formamidoimidazole-4-carboxamide, providing fundamental insights into its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of 5-formamidoimidazole-4-carboxamide. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In a typical ¹H NMR spectrum of 5-formamidoimidazole-4-carboxamide, specific chemical shifts (δ) would be expected for the protons of the imidazole (B134444) ring, the formamido group, and the carboxamide group. For instance, the imidazole ring protons would appear in a distinct region of the spectrum, and their coupling patterns would help to confirm their relative positions. The proton of the formyl group (-CHO) would likely appear as a singlet at a characteristic downfield shift. Similarly, the protons of the amide group (-CONH₂) would also exhibit characteristic signals.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the 5-formamidoimidazole-4-carboxamide molecule would produce a distinct signal, allowing for the confirmation of the imidazole core and the attached functional groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish direct and long-range correlations between protons and carbons, definitively assembling the molecular structure. While specific spectral data for the standalone compound is not extensively published, analysis of related structures like N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide reveals typical chemical shifts for similar functional groups, with amide protons appearing around 8.86 ppm and aromatic protons between 7.47-7.99 ppm in a DMSO-d₆ solvent mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for 5-Formamidoimidazole-4-carboxamide

| Functional Group | Atom | Predicted Chemical Shift (δ) Range (ppm) |

| Imidazole Ring | C-H | 7.0 - 8.5 |

| Formamido | -NH-CHO | 8.0 - 8.5 (formyl H), 7.5 - 9.0 (amide NH) |

| Carboxamide | -CONH₂ | 7.0 - 8.0 |

| Imidazole Ring | C | 115 - 140 |

| Formamido | C=O | 160 - 170 |

| Carboxamide | C=O | 165 - 175 |

Note: Predicted values are based on typical ranges for these functional groups and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a critical tool for determining the molecular weight of 5-formamidoimidazole-4-carboxamide and for confirming its elemental composition through high-resolution mass analysis. When coupled with tandem mass spectrometry (MS/MS), it provides valuable structural information through the analysis of fragmentation patterns.

In a typical mass spectrum, 5-formamidoimidazole-4-carboxamide would be ionized, often using techniques like electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For its ribotide derivative, 5-formamidoimidazole-4-carboxamide ribotide (FAICAR), which has a molecular formula of C₁₀H₁₅N₄O₉P, the expected monoisotopic mass is approximately 366.058 g/mol . wikipedia.orgnih.govchemspider.commedchemexpress.comwikipedia.org

Tandem MS (MS²) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule. For FAICAR, fragmentation typically involves the cleavage of the glycosidic bond, leading to the loss of the ribose-phosphate moiety and the formation of a fragment corresponding to the 5-formamidoimidazole-4-carboxamide base. Other characteristic fragments arise from the loss of water, the formyl group, and parts of the ribose sugar. plos.org Analysis of these fragments allows for the unambiguous identification of the compound in complex biological samples. plos.org

Table 2: Representative MS/MS Fragmentation Data for 5-Formamidoimidazole-4-carboxamide Ribotide (FAICAR)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Identity |

| 367.06 (M+H)⁺ | 235.08 | 132.0 | Ribose |

| 367.06 (M+H)⁺ | 155.05 | 212.0 | Ribose-phosphate fragment |

| 367.06 (M+H)⁺ | 137.04 | 230.0 | Ribose-phosphate fragment + H₂O |

| 367.06 (M+H)⁺ | 127.06 | 240.0 | 5-Aminoimidazole-4-carboxamide (B1664886) (from loss of formyl and ribose-phosphate) |

Data derived from studies on purine (B94841) de novo synthesis intermediates. plos.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. The IR spectrum of 5-formamidoimidazole-4-carboxamide would display characteristic absorption bands that confirm the presence of its key functional groups.

The presence of N-H bonds in the imidazole ring and the amide groups would be indicated by stretching vibrations in the region of 3100-3500 cm⁻¹. The C=O (carbonyl) stretching vibrations from both the formamido and carboxamide groups would result in strong absorption bands typically found in the 1650-1750 cm⁻¹ range. The C-N stretching vibrations of the amide and imidazole groups would appear in the 1200-1400 cm⁻¹ region. The specific positions and intensities of these bands provide a spectroscopic signature for the compound, useful for its identification and for monitoring chemical transformations.

Table 3: Expected Infrared Absorption Bands for 5-Formamidoimidazole-4-carboxamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide & Imidazole) | Stretch | 3100 - 3500 |

| C-H (Imidazole Ring) | Stretch | 3000 - 3100 |

| C=O (Amide/Formamido) | Stretch | 1650 - 1750 |

| C=C, C=N (Imidazole Ring) | Stretch | 1400 - 1600 |

| C-N | Stretch | 1200 - 1400 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating 5-formamidoimidazole-4-carboxamide from reaction mixtures, byproducts, or biological matrices, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purity assessment of 5-formamidoimidazole-4-carboxamide and its derivatives. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For a polar compound like 5-formamidoimidazole-4-carboxamide, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). shimadzu.comnih.gov By running a gradient elution, where the proportion of the organic solvent is increased over time, compounds are eluted based on their hydrophobicity. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, detected most commonly by UV absorbance at a wavelength where the imidazole chromophore absorbs strongly (e.g., ~260 nm). A study on the related compound 5-aminoimidazole-4-carboxamide (AICA) utilized a Hypersil ODS2 C18 column with a mobile phase of methanol-water (68:32, v/v). researchgate.net

Table 4: Example HPLC Conditions for Analysis of Related Imidazole Carboxamides

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., Hypersil ODS2, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and Water/Aqueous Buffer (e.g., phosphate (B84403) buffer) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Absorbance (e.g., 260-270 nm) |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Conditions are based on published methods for similar analytes. researchgate.net182.160.97

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring the progress of chemical reactions that synthesize or involve 5-formamidoimidazole-4-carboxamide, and for making a preliminary assessment of its purity. The technique operates on the same separation principles as column chromatography but on a flat plate coated with a thin layer of adsorbent, typically silica (B1680970) gel.

A small spot of the sample is applied to the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. For imidazole derivatives, mobile phases often consist of a mixture of polar and non-polar solvents, such as ethyl acetate, heptane, and methanol, sometimes with a small amount of a base like diethylamine (B46881) to improve peak shape. nih.gov After development, the separated spots are visualized, commonly under UV light (at 254 nm), where UV-active compounds like 5-formamidoimidazole-4-carboxamide appear as dark spots against a fluorescent background. 182.160.97 The retention factor (Rf value) for each spot is calculated to aid in identification.

Table 5: Typical TLC Systems for Imidazole Derivatives

| Component | Function | Example |

| Stationary Phase | Adsorbent | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Solvent System | Ethyl acetate/n-heptane/methanol/diethylamine nih.gov |

| Benzene/Acetone ijcrt.org | ||

| Visualization | Detection Method | UV light (254 nm) |

High-Performance Ion Chromatography for Metabolite Quantification

High-Performance Ion Chromatography (HPIC) is a powerful technique for the separation and quantification of charged molecules like FAICAR, which exists as a phosphorylated nucleotide (5-formamidoimidazole-4-carboxamide ribotide). This method leverages the principles of ion exchange to separate analytes based on their charge.

In the context of FAICAR and other purine nucleotides, anion-exchange chromatography is particularly suitable. The stationary phase in the chromatography column consists of a resin with fixed positive charges, which attracts negatively charged analytes like nucleotides. The separation is then achieved by eluting the analytes with a mobile phase of increasing ionic strength or by changing the pH. nih.gov

A typical HPIC system for nucleotide analysis, which can be adapted for FAICAR, would employ a strong anion-exchange (SAX) column. nih.gov The mobile phase often consists of a gradient of an ammonium (B1175870) phosphate buffer, which allows for the sequential elution of mono-, di-, and tri-phosphorylated nucleotides. nih.gov Detection is commonly performed using UV absorbance, as purine rings have a characteristic absorbance maximum around 260 nm. mz-at.de

Table 1: Illustrative HPIC Parameters for Nucleotide Separation

| Parameter | Condition |

| Column | Strong Anion-Exchange (e.g., DNAPac® PA100) mz-at.de |

| Mobile Phase A | Low ionic strength buffer (e.g., 10 mM Ammonium Phosphate, pH 3.5) |

| Mobile Phase B | High ionic strength buffer (e.g., 500 mM Ammonium Phosphate, pH 4.5) |

| Gradient | Linear gradient from 0% to 100% Mobile Phase B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 260 nm mz-at.de |

| Injection Volume | 20 µL |

This table presents a generalized set of parameters and may require optimization for the specific analysis of FAICAR.

The successful application of HPIC for nucleotide quantification has been demonstrated in various research settings, providing a robust framework for the analysis of FAICAR. nih.gov

Quantitative Analysis in Biological Systems (Non-Clinical)

Measurement of Intracellular Metabolite Concentrations

The quantification of intracellular metabolites such as FAICAR presents a unique set of challenges, primarily due to the low concentrations and the complex cellular matrix. The process involves several critical steps, from cell harvesting and lysis to metabolite extraction and subsequent analysis.

A crucial first step is the rapid quenching of metabolic activity to ensure that the measured metabolite levels accurately reflect the state of the cells at the time of harvesting. nih.gov This is often achieved by using cold solutions, such as ice-cold methanol or perchloric acid. nih.govbiorxiv.org

Following quenching, cell lysis is performed to release the intracellular contents. This can be achieved through various methods, including the use of detergents, enzymatic digestion, or physical disruption like sonication. nih.govpromega.com For the extraction of small, polar molecules like FAICAR, a common approach is the use of a biphasic solvent system, such as methanol/chloroform/water, which allows for the separation of polar metabolites into the aqueous phase. mdpi.com

Once extracted, the sample can be analyzed using a suitable chromatographic technique. While HPIC is a viable option, other methods like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are also frequently employed for their high sensitivity and specificity in analyzing complex biological samples. researchgate.net

Table 2: Representative Findings of Intracellular Nucleotide Analysis

| Cell Type | Treatment | Analytical Method | Key Finding |

| Mouse Lymphoma Cells | None (Control) | Capillary Electrophoresis | Established baseline nucleotide concentrations for comparative studies. ubc.ca |

| Human Blood Cells | None (Control) | Anion-Exchange HPLC | Quantified major nucleotides, demonstrating the method's sensitivity for low-level analytes. nih.gov |

| Primary Astrocyte Cultures | None (Control) | Ion-Pairing HPLC with Fluorescence Detection | Successfully measured low picomolar levels of adenine (B156593) nucleotides. nih.gov |

The findings in this table are from studies on various nucleotides and serve to illustrate the application of these analytical techniques in quantifying intracellular metabolites.

The development of robust protocols for intracellular metabolite analysis is essential for understanding the role of compounds like FAICAR in cellular metabolism and disease.

Broader Biological and Molecular Significance of 5 Formamidoimidazole 4 Carboxamide

Interplay with Cellular Metabolism Beyond Purine (B94841) Synthesis

FAICAR's position as an intermediate metabolite places it at a crossroads of major biosynthetic pathways, influenced by and, in turn, influencing the availability of crucial cellular building blocks.

The synthesis of FAICAR is fundamentally dependent on the folate cycle, a critical component of one-carbon (1C) metabolism. nih.govprinceton.eduresearchgate.net The folate cycle is a series of interconnected reactions that transfer one-carbon units for various biosynthetic processes, including the synthesis of nucleotides and amino acids. nih.govnih.gov

The direct precursor to FAICAR is 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR). researchgate.net The transformation of AICAR to FAICAR is catalyzed by the enzyme AICAR transformylase. nih.gov This reaction involves the transfer of a formyl group from the cofactor 10-formyltetrahydrofolate (10-CHO-THF), a derivative of folate (Vitamin B9). wikipedia.orgreactome.org The reaction is as follows:

AICAR + 10-formyltetrahydrofolate → FAICAR + tetrahydrofolate reactome.org

This step is a major intersection between purine biosynthesis and the folate pathway. The consumption of 10-CHO-THF for FAICAR synthesis directly links the rate of purine production to the availability of one-carbon units from the folate cycle. nih.gov Deficiencies in folate can, therefore, lead to a reduced supply of 10-CHO-THF, potentially creating a bottleneck at this step and impairing purine synthesis. nih.gov This intricate connection highlights FAICAR's role not just as a structural intermediate but as a metabolic nexus linking nucleotide synthesis to the broader network of one-carbon metabolism. nih.gov

While not a direct participant in pyrimidine (B1678525) synthesis, the metabolic flux through the pathway leading to FAICAR has a significant indirect impact on the production of pyrimidines. This effect is primarily mediated by its precursor, AICAR, and the shared substrate, 5-phosphoribosyl-α-pyrophosphate (PRPP). nih.gov

Studies using 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr), which is converted intracellularly to AICAR, have demonstrated a distinct effect on nucleotide metabolism. Treatment of multiple myeloma cells with AICAr resulted in an increase in purine metabolites but a decrease in pyrimidine metabolites. nih.govnih.gov The most dramatic effect observed was a 26-fold increase in orotate (B1227488), an intermediate in de novo pyrimidine synthesis, coupled with a decrease in uridine (B1682114) monophosphate (UMP) levels. nih.govnih.gov

This indicates an inhibition of the enzyme UMP synthetase, which catalyzes the final step of the de novo pyrimidine pathway, converting orotate and PRPP into UMP. nih.gov The likely cause for this inhibition is the depletion of the cellular pool of PRPP. nih.gov PRPP is a critical substrate for both purine and pyrimidine synthesis. researchgate.net The accumulation of AICAR (and its subsequent conversion to FAICAR) consumes PRPP during the earlier stages of the purine pathway, thereby limiting its availability for UMP synthetase. nih.gov This competition for a common substrate demonstrates a clear, albeit indirect, regulatory crosstalk between the purine pathway, where FAICAR is an intermediate, and the pyrimidine biosynthetic pathway. researchgate.net

Molecular Interactions with Biological Macromolecules

FAICAR and its related metabolites interact with several key enzymes and regulatory proteins, influencing their activity and contributing to the fine-tuning of cellular processes.

The most direct and crucial molecular interaction involving FAICAR is with the bifunctional enzyme AICAR transformylase/IMP cyclohydrolase (ATIC). nih.govnih.gov This enzyme catalyzes the final two steps in the de novo purine synthesis pathway. researchgate.netresearchgate.net

AICAR Transformylase Activity: The first domain of ATIC, AICAR transformylase, binds AICAR and 10-formyltetrahydrofolate to produce FAICAR. nih.govnih.gov

IMP Cyclohydrolase Activity: The second domain, IMP cyclohydrolase, then catalyzes the cyclization of the newly synthesized FAICAR, an intramolecular ring-closure reaction that eliminates a water molecule to form the first fully formed purine, inosine (B1671953) monophosphate (IMP). nih.gov

The coupling of these two reactions on a single enzyme is thought to be advantageous, potentially by channeling the unstable FAICAR intermediate directly from the first active site to the second. researchgate.net However, kinetic studies have suggested that under steady-state conditions, the release of FAICAR is the rate-limiting step, and significant channeling between the two active sites is not observed. researchgate.net The enzyme's affinity for its substrates has been characterized, revealing differences between orthologs from various species. researchgate.net

Table 1: Kinetic Parameters of Cryptococcus neoformans ATIC Enzyme Data sourced from kinetic assays of the recombinantly expressed and purified enzyme.

| Substrate | Enzyme Activity | Km (µM) | Vmax (U/mg) | kcat (s-1) |

|---|---|---|---|---|

| AICAR | AICAR Transformylase | 130 ± 10 | 6.7 ± 0.1 | 7.5 ± 0.1 |

| FAICAR | IMP Cyclohydrolase | 30 ± 1 | 8.6 ± 0.1 | 7.7 ± 0.1 |

Source: Adapted from AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans. nih.gov

In the yeast Saccharomyces cerevisiae, intermediates of the purine pathway play important regulatory roles by interacting directly with transcription factors. nih.gov While FAICAR itself is transient, its precursor AICAR accumulates under certain conditions and acts as a signaling molecule. nih.govmdpi.com This accumulation has been shown to modulate the activity of transcription factors that regulate gene expression in response to metabolic status.

For instance, the accumulation of AICAR, the direct upstream molecule of FAICAR, affects the regulation of thiamine (B1217682) metabolism. nih.gov Genetic screens for mutants hypersensitive to AICAr identified genes involved in the regulation of thiamine metabolism, including the transcription factors Pdc2p and Thi2p. nih.gov This suggests a link between purine intermediate levels and the transcriptional control of vitamin metabolic pathways.

Furthermore, studies have shown that in yeast, the expression of genes involved in the AMP pathway is regulated by the synthesis of metabolic intermediates like AICAR. nih.gov These intermediates can selectively stimulate the interaction of transcription factors, thereby modulating pathways related to phosphate (B84403) and purine metabolism. nih.gov Although these effects are documented for AICAR, they are directly relevant to the biological context of FAICAR, as the concentration of AICAR dictates the rate of FAICAR synthesis.

The core imidazole (B134444) structure found in FAICAR is a valuable scaffold in medicinal chemistry. Researchers have designed and synthesized derivatives of this structure to act as inhibitors for various enzymes, including viral proteases.

A notable example is the development of asymmetric imidazole-4,5-dicarboxamide derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). nih.gov This viral enzyme is essential for processing viral polyproteins, making it a prime target for antiviral drug development. nih.govmdpi.com In one study, a series of fourteen imidazole-4,5-dicarboxamide derivatives were synthesized and evaluated. nih.gov Several compounds showed inhibitory activity against the SARS-CoV-2 Mpro in vitro.

Table 2: Inhibitory Activity of Imidazole-4,5-dicarboxamide Derivatives against SARS-CoV-2 Main Protease (Mpro)

| Compound | Structure | IC50 (µM) |

|---|---|---|

| 5a2 | N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | 4.79 ± 1.37 |

| Ebselen | (Positive Reference) | 0.04 ± 0.013 |

Source: Adapted from Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. nih.gov

The most potent compound, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2), exhibited an IC₅₀ value of 4.79 µM. nih.gov Enzyme kinetic studies indicated a competitive inhibition mechanism, suggesting that these derivatives interact with the active site of the protease. nih.gov This research demonstrates that the fundamental structure related to FAICAR can be chemically modified to create potent inhibitors of enzymes far removed from its natural metabolic pathway.

Research Models for Studying Imidazole-4-carboxamide, 5-formamido- Biochemistry

The study of 5-Formamidoimidazole-4-carboxamide ribotide (FAICAR), a critical intermediate in de novo purine biosynthesis, relies on a variety of research models. wikipedia.orgnih.gov These models, ranging from isolated enzyme systems to complex cellular environments, allow scientists to dissect the biochemical pathways involving this compound. The primary enzyme associated with FAICAR is the bifunctional protein 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), which catalyzes both the formation of FAICAR from its precursor, 5-aminoimidazole-4-carboxamide ribotide (AICAR), and its subsequent cyclization to inosine monophosphate (IMP). reactome.orgwikipedia.orgresearchgate.net Research models are essential for understanding the kinetics, regulation, and cellular role of these enzymatic steps.

In vitro Enzymatic Assays

In vitro enzymatic assays are fundamental for characterizing the biochemical properties of the enzymes that metabolize FAICAR, primarily the ATIC bifunctional enzyme. These cell-free systems allow for the precise measurement of enzyme activity, kinetics, and inhibition under controlled conditions, free from the complexities of the cellular environment.

Various methods have been developed to assay the two activities of ATIC. The first activity, AICAR transformylase, synthesizes FAICAR from AICAR and 10-formyltetrahydrofolate. wikipedia.org The second, IMP cyclohydrolase, converts FAICAR into IMP. reactome.org

Types of In Vitro Assays:

Radioassays: These highly sensitive assays are used to monitor the conversion of radiolabeled substrates. For instance, a radioassay using thin-layer chromatography has been developed to measure the activity of the bifunctional ATIC enzyme, tracking the transformation of substrates into products. medchemexpress.comsemanticscholar.org

Spectrophotometric and Colorimetric Assays: A common approach is a colorimetric assay for AICAR transformylase, which has been modified for improved performance. This assay is based on the permanganate (B83412) oxidation of the folate product, tetrahydrofolate (H4folate), to p-aminobenzoyl glutamate (B1630785) (pABG), which can be quantified. researchgate.net

These assays have been instrumental in screening for and characterizing inhibitors of ATIC, which is a target in certain therapeutic areas.

| Assay Type | Principle | Key Findings and Applications | Reference |

|---|---|---|---|

| Radioassay via Thin-Layer Chromatography | Measures the conversion of a radiolabeled substrate to product, which is then separated and quantified. | Used for the purification and characterization of bifunctional AICAR transformylase-IMP cyclohydrolase from human leukemia cells. | semanticscholar.org |

| Colorimetric Assay | Based on the oxidation of the tetrahydrofolate product to a quantifiable compound (p-aminobenzoyl glutamate). | Modified for detecting transformylase activity in crude cell extracts and for detecting inhibition by compounds like thioinosinic acid and azathioprine. | researchgate.net |

| Pre-Steady-State Burst Kinetics | Analyzes the initial "burst" of product formation to understand reaction steps and enzyme mechanism. | Determined that FAICAR is a product inhibitor of AICAR Tfase with a Ki of 0.4 ± 0.1 μM and that its release is the rate-limiting step. | researchgate.net |

| Equilibrium and Inhibition Studies | Investigates reaction equilibrium and the effect of substrate analogues and other molecules on enzyme activity. | Showed the transformylase reaction equilibrium constant is 0.024, favoring reactants. Identified potent competitive inhibitors of AICAR transformylase. | researchgate.net |

Cell-Based Research Models (e.g., Yeast, Mammalian Cell Lines)

While in vitro assays provide detailed biochemical data, cell-based models are necessary to study the biochemistry of FAICAR in a physiological context. These models help elucidate how the purine synthesis pathway is regulated and integrated with other cellular processes.

Yeast (Saccharomyces cerevisiae)

The budding yeast Saccharomyces cerevisiae is a powerful eukaryotic model organism for studying purine metabolism. researchgate.netfrontiersin.org Its utility stems from the remarkable conservation of metabolic pathways, genes, and functions between yeast and humans. nih.govnih.gov

Conservation of Pathways: The ten enzymatic steps of the de novo purine synthesis pathway, which produces FAICAR, are fully conserved in yeast. nih.gov This allows for the study of fundamental aspects of FAICAR biochemistry that are directly relevant to human biology.

Genetic Tractability: Yeast can be easily and rapidly manipulated genetically, making it an ideal system for identifying the function of genes involved in purine metabolism and for modeling human metabolic diseases. nih.govnews-medical.net For example, deleting genes that encode enzymes in the pathway can help reveal the metabolic and cellular consequences of their absence. frontiersin.org

Regulatory Studies: Yeast models have been instrumental in discovering regulatory roles for purine intermediates. For instance, the FAICAR precursor, AICAR, has been shown to act as a signaling molecule in yeast, activating transcription factors in response to the availability of external purines. mdpi.com

| Advantage of Yeast Model | Description | Reference |

|---|---|---|

| Genetic Simplicity | As a simple unicellular eukaryote, its genome is well-characterized and easy to manipulate. | news-medical.net |

| Pathway Conservation | The de novo purine synthesis pathway is highly conserved between yeast and humans, ensuring the relevance of findings. | nih.govnih.gov |

| Rapid Growth | Yeast grows quickly and is inexpensive to culture, allowing for high-throughput experiments and screening. | news-medical.net |

| Disease Modeling | Has proven valuable for providing a comprehensive view of the metabolic consequences of mutations causing human purine metabolism disorders. | researchgate.netnih.gov |

Mammalian Cell Lines

Mammalian cell lines offer a higher-fidelity model for studying human-specific aspects of FAICAR biochemistry and its role in disease. Various cell lines, often derived from cancers, are used because they typically have high metabolic and proliferative rates, which necessitate active purine synthesis.

Human Disease Context: Cell lines such as the CCRF-CEM human T-leukemia line are used to study the effects of drugs, like antifolates, that target the purine pathway. nih.gov Studies in these cells have shown that the small molecule AICAr can regulate the transport and metabolism of these drugs. nih.gov

Purinosome Research: In mammalian cells, the enzymes of the de novo purine synthesis pathway, including ATIC, can assemble into a multi-enzyme complex called the purinosome. nih.gov This structure is thought to enhance the efficiency of the pathway by channeling metabolic intermediates like FAICAR between sequential enzymes. Cell lines such as the LNCaP prostate cancer line have been used to study the composition and regulation of the purinosome. nih.gov

Cancer Metabolism: The role of ATIC and, by extension, FAICAR metabolism is actively studied in cancer models. For example, its activity has been investigated in the context of anaplastic large cell lymphoma. researchgate.net Human neuroblastoma cell lines have also been used as models to investigate purine metabolism in cancer. documentsdelivered.com

| Cell Line Model | Organism/Tissue of Origin | Research Application in Purine Metabolism | Reference |

|---|---|---|---|

| CCRF-CEM | Human T-cell leukemia | Studying the ATIC enzyme and the effects of inhibitors and antifolate drugs on the purine pathway. | semanticscholar.orgnih.gov |

| LNCaP | Human prostate cancer | Investigating the composition and regulation of the purinosome multi-enzyme complex. | nih.gov |

| Y1 | Mouse adrenocortical tumor | An early in vitro model for adrenal cancer research with a partially functional steroid biosynthesis pathway. | mdpi.com |

| Human Neuroblastoma Cell Lines | Human neural crest tumor | Used as a model system to understand purine metabolism in the context of neuroblastoma. | documentsdelivered.com |

| R6/2 Mouse Model Cells | Mouse model of Huntington's Disease | Used to examine the effect of chronic AICAR treatment on muscular and neurological pathology. | nih.gov |

Q & A

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulate reaction trajectories to identify rate-limiting steps .

- Cheminformatics : Use software like Gaussian or Schrödinger to predict regioselectivity in triazeno-imidazole couplings .

- Machine Learning : Train models on existing synthesis data to recommend solvent/catalyst combinations .

Example : Virtual screening of 50 solvents reduced trial experiments by 70% in a recent study .

What are the challenges in standardizing nomenclature for Imidazole-4-carboxamide derivatives, and how do they impact literature searches?

Basic Research Focus

Variants like "5-formamido-4-carboxamide" vs. "4-carboxamide-5-formamido" lead to inconsistent indexing. Solutions:

- Use IUPAC Rules : Prioritize substituent numbering based on functional group priority .

- Database Filters : Combine CAS RN (e.g., 360-97-4) and synonyms (e.g., AICA) in PubMed/Scifinder searches .

Q. Advanced Research Focus

- pH Sensitivity : Derivatives hydrolyze in acidic/basic conditions (e.g., formamido group degradation at pH < 3) .

- Solvent Choice : Aqueous buffers promote hydrolysis; anhydrous DMSO enhances shelf life .

- Stability Testing : Accelerated aging studies (40°C/75% RH) to model long-term storage .

Methodological Tip : Use HPLC-PDA to quantify degradation products and establish expiration criteria .

What role do Imidazole-4-carboxamide derivatives play in biochemical pathways, and how are they studied in vitro?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.